molecular formula C14H18N2O B2637700 N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide CAS No. 1252168-54-9

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide

Cat. No.: B2637700
CAS No.: 1252168-54-9
M. Wt: 230.311
InChI Key: LESWBHWTXMMLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. A-769662 has been widely used in scientific research to study the mechanism of AMPK activation and its downstream signaling pathways.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide activates AMPK by binding to the γ-subunit of the AMPK complex, which leads to conformational changes that allow for phosphorylation of the α-subunit by upstream kinases such as LKB1. This phosphorylation event leads to activation of AMPK, which in turn phosphorylates downstream targets involved in energy metabolism and other cellular processes.
Biochemical and Physiological Effects
Activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects. These include increased glucose uptake and glycolysis, increased fatty acid oxidation and mitochondrial biogenesis, and inhibition of mTORC1 signaling. This compound has also been shown to induce autophagy, inhibit inflammation, and promote apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide has several advantages for use in lab experiments. It is a highly specific activator of AMPK, which allows for precise control of AMPK signaling. It is also relatively stable and easy to handle. However, there are some limitations to its use. This compound has been shown to have off-target effects on other kinases, such as PKA and PKC, which can complicate data interpretation. In addition, its effects on cellular processes may vary depending on cell type and experimental conditions.

Future Directions

There are several future directions for research involving N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its use in cancer therapy, where it may have potential as a sensitizer to chemotherapy or radiation therapy. Further research is also needed to better understand the downstream signaling pathways activated by AMPK and the effects of this compound on these pathways. Finally, there is a need for more specific and potent activators of AMPK that can be used in both basic research and clinical settings.

Synthesis Methods

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide can be synthesized using a multistep process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a benzyl ester using benzyl alcohol and a catalyst such as p-toluenesulfonic acid. The benzyl ester is then converted to the corresponding amide using 1-cyano-1-methylpropan-2-ol and a coupling agent such as N,N'-dicyclohexylcarbodiimide. Finally, the cyano group is reduced to a methyl group using lithium aluminum hydride to yield this compound.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3,5-dimethylbenzamide has been used extensively in scientific research to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to inhibit mTORC1 signaling, which is involved in cell growth and proliferation. In addition, this compound has been used to study the effects of AMPK activation on autophagy, inflammation, and apoptosis.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-5-14(4,9-15)16-13(17)12-7-10(2)6-11(3)8-12/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWBHWTXMMLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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